(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol is a chiral compound characterized by the presence of a trifluoromethyl group and an amino alcohol structure. Its molecular formula is C₆H₁₂F₃NO, and it has a molecular weight of 207.62 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility in polar solvents and is often used in pharmaceutical applications .
This compound's stereochemistry is significant, as it contains two chiral centers at positions 2 and 3, which contribute to its unique properties and biological activities. The trifluoromethyl group imparts distinctive electronic characteristics, influencing the compound's reactivity and interaction with biological systems.
The introduction of chiral amino alcohols like (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol into drug molecules can be a strategy to improve pharmacological properties []. This includes factors like targeting specific enzymes or receptors in the body, or enhancing absorption of the drug molecule [].
Chiral alcohols can be used as building blocks in the synthesis of complex molecules with specific properties. These complex molecules can find applications in areas like polymer design and asymmetric catalysis.
The synthesis and characterization of chiral molecules like (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol can contribute to the development of new synthetic methods and analytical techniques in organic chemistry.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties .
The biological activity of (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol has been explored in various contexts. Its structural features suggest potential roles in:
Several methods have been developed for synthesizing (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol:
These methods highlight the versatility and importance of stereochemistry in the synthesis of this compound .
(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol finds applications primarily in:
Interaction studies involving (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol focus on its binding affinity and mechanism of action with various biological targets. Preliminary studies suggest that its trifluoromethyl group may enhance interactions with lipid membranes or proteins due to increased hydrophobicity.
Additionally, investigations into its effects on enzyme activity and receptor binding are ongoing, which could provide insights into its potential therapeutic uses .
Several compounds share structural similarities with (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(3S)-1,1,1-Trifluoro-3-amino-4-methyl-2-pentanol | Contains a similar trifluoromethyl group | Different stereochemistry affecting biological activity |
4-Amino-2-trifluoromethylphenol | Aromatic structure with amino group | Potentially different pharmacological profiles |
2-Amino-4-trifluoromethylbutanoic acid | Aliphatic amino acid structure | Different functional groups affecting solubility |
The uniqueness of (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol lies in its specific stereochemistry and the presence of both an amino and a hydroxyl group alongside a trifluoromethyl moiety. These features confer distinct reactivity patterns and biological activities compared to its analogs .
Corrosive;Irritant